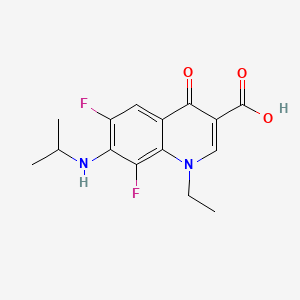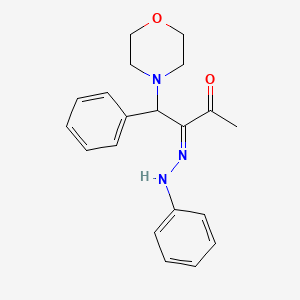![molecular formula C18H23N5OS B15283473 6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283473.png)
6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a piperidine moiety attached to the triazole ring
Méthodes De Préparation
The synthesis of 6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Formation of the Thiadiazole Ring: The triazole ring is then fused with a thiadiazole ring through a condensation reaction with appropriate reagents.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced via a nucleophilic substitution reaction.
Introduction of the Dimethylphenoxy Group: The final step involves the attachment of the dimethylphenoxy group through an etherification reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Applications De Recherche Scientifique
6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds have fused ring structures and are studied for their potential biological activities, including anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar to the target compound, this compound also has a triazole ring and is investigated for its therapeutic potential.
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H23N5OS |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
6-[(3,4-dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H23N5OS/c1-13-6-7-15(10-14(13)2)24-12-17-21-23-16(19-20-18(23)25-17)11-22-8-4-3-5-9-22/h6-7,10H,3-5,8-9,11-12H2,1-2H3 |
Clé InChI |
XLGJUKBDCSLVBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B15283391.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine](/img/structure/B15283398.png)
![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B15283400.png)

![1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283414.png)
![N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine](/img/structure/B15283416.png)
![3-(1-Adamantyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283426.png)

![2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium](/img/structure/B15283442.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15283446.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B15283465.png)
![5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B15283471.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B15283481.png)
